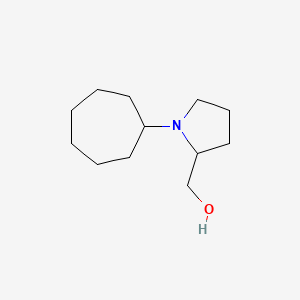

(1-cycloheptyl-2-pyrrolidinyl)methanol

カタログ番号:

B6089209

分子量:

197.32 g/mol

InChIキー:

XORALHSMSCFBTA-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

(1-Cycloheptyl-2-pyrrolidinyl)methanol is a pyrrolidine derivative characterized by a cycloheptyl group attached to the nitrogen atom of the pyrrolidine ring and a hydroxymethyl group at the 2-position.

特性

IUPAC Name |

(1-cycloheptylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-10-12-8-5-9-13(12)11-6-3-1-2-4-7-11/h11-12,14H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORALHSMSCFBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCCC2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Analogues with Varying Cycloalkyl Substitutions

| Compound Name | Cycloalkyl Group | Substituent Position | Key Features | Biological Activity/Applications |

|---|---|---|---|---|

| (1-Cyclopentylpyrrolidin-3-yl)methanol | Cyclopentyl | 3-position | Smaller ring size enhances rigidity; higher solubility in polar solvents | Potential CNS modulation |

| (4-Cyclohexylpyrrolidin-2-yl)methanol | Cyclohexyl | 2- and 4-positions | Balanced lipophilicity; improved membrane permeability | Antidepressant, anti-inflammatory effects |

| (1-Cycloheptyl-2-pyrrolidinyl)methanol | Cycloheptyl | 2-position | Larger ring increases steric bulk; reduced solubility, enhanced lipid interactions | Inferred enzyme inhibition or receptor modulation |

Key Observations :

- Substituent Position : The 2-position hydroxymethyl group in the target compound may enhance hydrogen-bonding capabilities compared to 3- or 4-position analogs .

Analogues with Modified Heterocyclic Cores

| Compound Name | Core Structure | Functional Group | Key Differences from Target Compound | Biological Activity |

|---|---|---|---|---|

| (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol | Pyrimidine-pyrrolidine hybrid | Pyrimidine ring | Heteroaromatic core introduces π-π stacking potential | Antimicrobial activity |

| [(2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol | Pyrrolidine | Difluoroethyl group | Fluorine atoms enhance electronegativity and metabolic stability | Enzyme inhibition, antimicrobial effects |

| (1-Benzyl-2-methylpyrrolidin-2-yl)methanol | Pyrrolidine | Benzyl + methyl | Aromatic benzyl group enhances CNS penetration | Neuroactive applications |

Key Observations :

- Hybrid Cores : Pyrimidine-pyrrolidine hybrids (e.g., ) exhibit broader antimicrobial activity due to dual binding modes, whereas the target compound’s simpler structure may favor selectivity.

- Fluorinated Derivatives : Fluorine substituents (e.g., ) improve metabolic stability but may reduce solubility compared to the target compound’s hydroxymethyl group.

Ethanol vs. Methanol Derivatives

| Compound Name | Alcohol Group | Impact on Properties | Biological Implications |

|---|---|---|---|

| (1-Cyclohexylpyrrolidin-3-yl)methanol | Methanol | Higher polarity, improved solubility | Enhanced bioavailability |

| (1-Cyclohexylpyrrolidin-3-yl)ethanol | Ethanol | Increased lipophilicity, reduced hydrogen bonding | Lower toxicity but weaker target affinity |

Key Observations :

- The hydroxymethyl group in the target compound likely offers a balance between solubility and target engagement compared to ethanol derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。